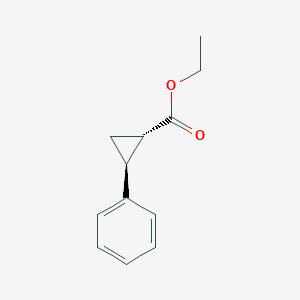

(1S,2S)-ethyl 2-phenylcyclopropanecarboxylate

概要

説明

(1S,2S)-ethyl 2-phenylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Chemistry

A study by Pang, Ritter, and Tabatabai (2003) demonstrated the use of a compound similar to (1S,2S)-ethyl 2-phenylcyclopropanecarboxylate in polymer chemistry. They oligomerized a derivative of this compound using horseradish peroxidase as a catalyst. This process occurred in the presence of cyclodextrine at room temperature, showcasing its potential in the synthesis of cross-linked polymers via free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Enantioselective Synthesis in Drug Development

Belyk et al. (2010) described the enantioselective synthesis of a variant of this compound, which is a key intermediate in the development of hepatitis C virus inhibitors. They utilized a chiral phase-transfer catalyzed cyclopropanation, demonstrating its importance in synthesizing specific enantiomers for potential pharmaceutical applications (Belyk et al., 2010).

Ethylene Biosynthesis in Plants

A 2011 study by Bulens et al. focused on ethylene biosynthesis in plants, where derivatives of cyclopropane-carboxylates play a role. Their work provided updated protocols for the analysis of ethylene biosynthesis components, including the precursor 1-aminocyclopropane-1-carboxylic acid, derived from similar structures (Bulens et al., 2011).

Enzymatic Desymmetrization in Pharmaceutical Manufacturing

In 2021, Kawabata et al. explored an enzymatic desymmetrization method for manufacturing a derivative of this compound, crucial for anti-hepatitis C virus drugs. This highlights the compound's significance in creating highly specific and pure pharmaceutical ingredients (Kawabata et al., 2021).

Ethylene-Independent Growth Regulation in Plants

Polko and Kieber (2019) reviewed the role of 1-aminocyclopropane 1-carboxylic acid (ACC), a compound related to this compound, in plant growth. They discussed its role as an ethylene precursor and its emerging significance as an ethylene-independent growth regulator (Polko & Kieber, 2019).

特性

IUPAC Name |

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGUIJLJERBBCM-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

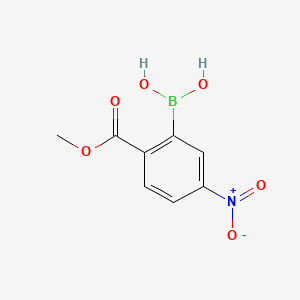

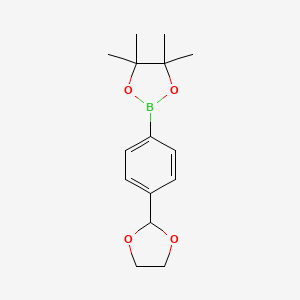

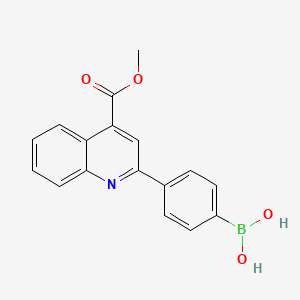

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8251079.png)

![6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8251090.png)

![6-Chloro-8-methylimidazo[1,2-b]pyridazine](/img/structure/B8251091.png)

![4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8251159.png)